N-(4-ethyl-3-methyl-5-oxo-2H-pyrrol-1-yl)-3-[4-[[[(4-methylcyclohexyl)amino]-oxomethyl]sulfamoyl]phenyl]propanamide
CAS No.:
Cat. No.: VC13432250
Molecular Formula: C24H34N4O5S
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H34N4O5S |
|---|---|
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | N-(4-ethyl-3-methyl-5-oxo-2H-pyrrol-1-yl)-3-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]propanamide |
| Standard InChI | InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(23(21)30)26-22(29)14-9-18-7-12-20(13-8-18)34(32,33)27-24(31)25-19-10-5-16(2)6-11-19/h7-8,12-13,16,19H,4-6,9-11,14-15H2,1-3H3,(H,26,29)(H2,25,27,31) |
| Standard InChI Key | KQGBFSXJEAOIOE-UHFFFAOYSA-N |
| SMILES | CCC1=C(CN(C1=O)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C |
| Canonical SMILES | CCC1=C(CN(C1=O)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C |
Introduction
Chemical Identity and Structural Properties
Glimepiride (CAS No. 93479-97-1) is a white crystalline solid with the molecular formula C₂₄H₃₄N₄O₅S and a molecular weight of 490.62 g/mol . Its IUPAC name reflects its complex structure, which includes a pyrrolidone ring, sulfonylurea linkage, and cyclohexyl moiety. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Melting Point | 212.2–214.5°C |
| Density | 1.29 ± 0.1 g/cm³ |
| Solubility | >10 mg/mL in DMSO |
| pKa | 5.10 ± 0.10 |
| BCS Classification | Class 2 (Low solubility, high permeability) |
The compound’s structure enables interaction with pancreatic β-cell ATP-sensitive potassium (KATP) channels, a critical feature of its mechanism of action .
Synthesis and Manufacturing
Glimepiride is synthesized via a multi-step process:
-
Formation of Pyrrolidone Intermediate: Reacting 3-ethyl-4-methyl-2-pyrrolone with 2-phenylethylisocyanate yields 3-ethyl-4-methyl-2-oxo-3-pyrroline-1-(N-2-phenylethyl)-carboxamide .
-
Sulfonation: Treatment with chlorosulfonic acid introduces a sulfonyl chloride group, followed by ammoniation to form the sulfonamide intermediate .
-
Urea Formation: Reaction with trans-4-methylcyclohexyl isocyanate produces glimepiride, which is purified using solvent mixtures (e.g., hydrocarbons, alcohols, ketones) to achieve >99% purity .
Industrial-scale synthesis emphasizes temperature control (26–36°C) and solvent selection to optimize yield and minimize impurities .
Pharmacological Profile
Mechanism of Action
Glimepiride stimulates insulin secretion by binding to SUR1 subunits of pancreatic β-cell KATP channels, inducing membrane depolarization and calcium influx . Unlike older sulfonylureas, it exhibits extrapancreatic effects:
-
PI3K/Akt Pathway Activation: Enhances glucose transporter (GLUT1/4) expression in peripheral tissues .
-
PPARγ Modulation: Improves insulin sensitivity via peroxisome proliferator-activated receptor γ .
Pharmacokinetics
-
Absorption: Bioavailability ≈100%, with peak plasma concentration at 2–3 hours .
-
Metabolism: Hepatic CYP2C9-mediated oxidation to hydroxy and carboxy metabolites .
Clinical Applications
Monotherapy
In a placebo-controlled trial (n=249), glimepiride (1–8 mg/day) reduced:
Combination Therapy
-
With Metformin: Superior to sitagliptin/metformin in HbA1c reduction (0.42% vs. 0.30%, p=0.001) without significant weight gain .
-
With Insulin: Safely augments glycemic control in insulin-resistant patients .
| Event | Incidence |
|---|---|
| Hypoglycemia | 16% |
| Headache | 4–8% |
| Nausea | 3–5% |
Serious Risks
-
Severe Hypoglycemia: Rare (<1%) but necessitates monitoring in renal impairment .
-
Allergic Reactions: Angioedema and Stevens-Johnson syndrome reported .
Recent Research Developments
Paradoxical Effects in Murine Models
Chronic glimepiride administration in mice induced fasting hyperglycemia and glucose intolerance, reversing upon discontinuation . This contrasts with human outcomes, highlighting species-specific pharmacodynamics.
Novel Formulations
Patent US9616097B2 describes low-dose GCC agonist peptides combined with glimepiride to enhance intestinal glucose absorption .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume